molecular formula C10H10N4 B8745126 4,5-Diamino-2-phenylpyrimidine CAS No. 21164-35-2

4,5-Diamino-2-phenylpyrimidine

Cat. No. B8745126
CAS RN: 21164-35-2
M. Wt: 186.21 g/mol
InChI Key: OMUVXOQQNGVUJC-UHFFFAOYSA-N
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Description

4,5-Diamino-2-phenylpyrimidine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Diamino-2-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diamino-2-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21164-35-2

Product Name

4,5-Diamino-2-phenylpyrimidine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-phenylpyrimidine-4,5-diamine

InChI

InChI=1S/C10H10N4/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,13,14)

InChI Key

OMUVXOQQNGVUJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc chloride (136 mg), potassium t-butoxide (505 mg) and O-methylhydroxylamine monohydrochloride (125 mg) were successively added to a solution of 2-phenyl-5-nitropyrimidine (201 mg, 1.00 mmol), which was prepared according to the method described in the Journal of American Chemical Society, 78, 1434-1437 (1956), in dimethyl sulfoxide (5 mL). The mixture was stirred at room temperature for 40 minutes, and saturated aqueous ammonium chloride was added thereto, then the mixture was extracted with ethyl acetate. The organic layer was washed with 5% aqueous sodium bicarbonate, dried over aqueous sodium sulfate, and concentrated in vacuo. The residue was dissolved in methanol (8 mL), and 10% palladium carbon (50 mg) was added thereto. The mixture was stirred at room temperature for one hour under a hydrogen atmosphere, and then filtered. The filtrate was concentrated in vacuo to give the title compound (148 mg, 80%) as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
505 mg
Type
reactant
Reaction Step Three
Quantity
125 mg
Type
reactant
Reaction Step Three
Quantity
201 mg
Type
reactant
Reaction Step Three
Quantity
136 mg
Type
catalyst
Reaction Step Three
Yield
80%

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